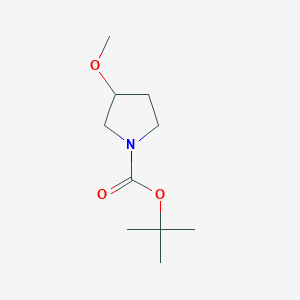

Tert-butyl 3-methoxypyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(7-11)13-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIGLOKJPWGIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609974 | |

| Record name | tert-Butyl 3-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146257-03-6 | |

| Record name | tert-Butyl 3-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl 3-methoxypyrrolidine-1-carboxylate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of tert-butyl 3-methoxypyrrolidine-1-carboxylate. This valuable building block is frequently utilized in medicinal chemistry due to the prevalence of the pyrrolidine scaffold in numerous FDA-approved drugs.[1][2] This document will delve into the scientific principles behind its synthesis, provide a detailed experimental protocol, and outline the necessary characterization techniques to ensure the identity and purity of the final compound.

Introduction and Significance

This compound, a chiral heterocyclic compound, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents.[3] The pyrrolidine ring is a common structural motif in many biologically active molecules, including alkaloids and proline-based peptides.[2] The presence of the methoxy group at the 3-position and the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for precise chemical modifications, making it a versatile tool in the design and synthesis of novel therapeutics.[3][4]

| Compound Information | |

| IUPAC Name | tert-butyl (3S)-3-methoxypyrrolidine-1-carboxylate |

| Molecular Formula | C10H19NO3 |

| Molecular Weight | 201.26 g/mol [5] |

| CAS Number | 550371-69-2[5] |

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound typically commences from a readily available chiral precursor, (S)-3-hydroxypyrrolidine. A retrosynthetic analysis reveals a straightforward pathway involving two key transformations: protection of the secondary amine and methylation of the hydroxyl group.

Caption: Retrosynthetic pathway for this compound.

The forward synthesis, therefore, involves the protection of the nitrogen atom of (S)-3-hydroxypyrrolidine with a Boc group, followed by the methylation of the hydroxyl group. The Boc protection is crucial to prevent side reactions at the nitrogen atom during the subsequent methylation step. The methylation is commonly achieved via a Williamson ether synthesis, a robust and well-established method for forming ethers.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

-

(S)-3-Hydroxypyrrolidine hydrochloride

-

Di-tert-butyl dicarbonate (Boc)2O

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH3I)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

Synthesis of (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

-

To a solution of (S)-3-hydroxypyrrolidine hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, which can be used in the next step without further purification.

Synthesis of (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate

-

To a suspension of sodium hydride (1.5 equivalents) in anhydrous THF at 0 °C, add a solution of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are employed for this purpose. While experimental data is ideal, predicted data based on the chemical structure is provided below for reference.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.85 - 3.75 | m | 1H | CH-O |

| 3.60 - 3.40 | m | 2H | N-CH₂ |

| 3.30 | s | 3H | O-CH₃ |

| 3.30 - 3.15 | m | 2H | N-CH₂ |

| 2.10 - 1.90 | m | 2H | CH₂ |

| 1.45 | s | 9H | C(CH₃)₃ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 154.7 | C=O (Boc) |

| 79.5 | C(CH₃)₃ |

| 78.5 | CH-O |

| 56.0 | O-CH₃ |

| 51.5, 44.0 | N-CH₂ |

| 31.0 | CH₂ |

| 28.5 | C(CH₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975, 2870 | Strong | C-H stretch (aliphatic) |

| 1695 | Strong | C=O stretch (carbamate) |

| 1395 | Medium | C-N stretch |

| 1160 | Strong | C-O stretch (ether and ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Proposed Fragment Ion |

| 202.1 | [M+H]⁺ |

| 146.1 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 102.1 | [M - Boc + H]⁺ (Loss of the Boc group) |

Safety Considerations

-

Sodium hydride is a highly flammable and water-reactive solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

-

Methyl iodide is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

-

Standard laboratory safety practices, including the use of a lab coat, gloves, and safety glasses, should be followed at all times.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound, a key building block in modern drug discovery. The two-step synthesis, involving Boc protection and Williamson ether synthesis, is a robust procedure that can be readily implemented in a standard organic chemistry laboratory. The detailed characterization data provides a benchmark for confirming the identity and purity of the final product. By following the protocols and safety guidelines presented herein, researchers can confidently synthesize and utilize this valuable compound in their research and development endeavors.

References

- (S)-3-Hydroxypyrrolidine Hydrochloride CAS 122536-94-1. (URL not available)

-

(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate | C10H19NO3 | CID 12050278 - PubChem. Available at: [Link]

-

(S)-3-Hydroxypyrrolidine hydrochloride - JIGS Chemical Limited. Available at: [Link]

-

SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses Procedure. Available at: [Link]

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH. Available at: [Link]

- CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents.

-

tert-Butyl 3-methylidenepyrrolidine-1-carboxylate | C10H17NO2 | CID 15297967 - PubChem. Available at: [Link]

-

Pyrrolidine synthesis - Organic Chemistry Portal. Available at: [Link]

- WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents.

-

3-Methoxypyrrolidine | C5H11NO | CID 11355447 - PubChem - NIH. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. Available at: [Link]

- N-Boc-3-pyrrolidinone. (URL not available)

-

1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem. Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate | C10H19NO3 | CID 12050278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Enantioselective Synthesis of 3-Methoxypyrrolidine Derivatives: A Technical Guide

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active natural products.[1][2] Substitution at the 3-position, particularly with a methoxy group, can significantly influence the pharmacological profile of these molecules by altering their polarity, lipophilicity, and hydrogen bonding capacity. Consequently, the development of robust and efficient methods for the enantioselective synthesis of 3-methoxypyrrolidine derivatives is of paramount importance to the pharmaceutical industry.[3] This in-depth technical guide provides a comprehensive overview of the core strategies for achieving high enantiopurity in the synthesis of these valuable building blocks. We will explore methodologies starting from the chiral pool, employing chiral auxiliaries, and utilizing catalytic asymmetric transformations. Each section will delve into the underlying principles, provide exemplary protocols, and discuss the mechanistic rationale behind the stereochemical control. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.

Introduction: The Significance of the 3-Methoxypyrrolidine Scaffold

The pyrrolidine nucleus is a five-membered saturated heterocycle that serves as a cornerstone in the design of a wide array of therapeutic agents. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal template for interacting with biological targets. The introduction of a methoxy group at the 3-position imparts unique physicochemical properties. The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions, and the overall polarity of the molecule is subtly modulated. This seemingly simple functionalization can lead to profound effects on a compound's potency, selectivity, and pharmacokinetic profile.

Enantiomerically pure 3-methoxypyrrolidine derivatives are crucial intermediates in the synthesis of various bioactive compounds, including central nervous system (CNS) agents and antiviral medications.[3] The stereochemistry at the C3 position is often critical for biological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even contribute to off-target toxicity. Therefore, the ability to synthesize these derivatives in a stereocontrolled manner is not merely an academic exercise but a practical necessity in modern drug discovery.

This guide will systematically dissect the primary approaches to the enantioselective synthesis of 3-methoxypyrrolidine derivatives, providing both the conceptual framework and practical guidance for their implementation in a research and development setting.

Strategic Approaches to Enantioselective Synthesis

The enantioselective synthesis of 3-methoxypyrrolidine derivatives can be broadly categorized into three main strategies:

-

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials from nature.

-

Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral moiety to direct a stereoselective transformation.

-

Catalytic Asymmetric Synthesis: Employing a chiral catalyst to control the stereochemical outcome of a reaction.

The choice of strategy often depends on factors such as the desired enantiomer, scalability, cost of starting materials and reagents, and the availability of specific catalysts or auxiliaries.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The chiral pool refers to the collection of inexpensive and enantiomerically pure compounds readily available from natural sources, such as amino acids, carbohydrates, and terpenes.[4] For the synthesis of 3-methoxypyrrolidine derivatives, L-hydroxyproline and (S)-malic acid are particularly relevant starting materials.

(2S, 4R)-4-Hydroxy-L-proline is an abundant and inexpensive amino acid that provides a robust starting point for the synthesis of (R)-3-methoxypyrrolidine. The synthesis involves the protection of the amine and carboxylic acid functionalities, followed by inversion of the stereocenter at C4 and subsequent methylation of the hydroxyl group. A key step is the stereospecific conversion of the 4-hydroxyl group to the 3-methoxy group with the desired stereochemistry.

Workflow: Synthesis of (R)-3-Methoxypyrrolidine from 4-Hydroxy-L-proline

Caption: General workflow for the synthesis of (R)-3-methoxypyrrolidine from 4-hydroxy-L-proline.

Chiral Auxiliary-Mediated Synthesis: Diastereoselective Control

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[5] After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. Common chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine.[6]

In the context of 3-methoxypyrrolidine synthesis, a chiral auxiliary can be appended to a suitable precursor, such as a γ-amino-α,β-unsaturated ester. A subsequent conjugate addition of a methoxy group or a Michael addition followed by functional group manipulation can then proceed with high diastereoselectivity, dictated by the steric and electronic properties of the auxiliary.

Conceptual Workflow: Chiral Auxiliary Approach

Caption: General principle of chiral auxiliary-mediated asymmetric synthesis.

Catalytic Asymmetric Synthesis: The Modern Approach

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to enantiomerically pure compounds. This strategy relies on the use of a small amount of a chiral catalyst to generate a large quantity of a chiral product. For the synthesis of 3-methoxypyrrolidine derivatives, several catalytic asymmetric methods have been developed, including transition metal-catalyzed reactions and organocatalysis.

One powerful method for the construction of the pyrrolidine ring is the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines.[7][8] By employing a chiral phosphoramidite ligand, this reaction can be rendered highly enantioselective, providing access to a wide range of substituted pyrrolidines. For the synthesis of 3-methoxypyrrolidine, a suitable imine precursor bearing a latent methoxy group or a group that can be readily converted to a methoxy group would be required.

Experimental Protocol: Representative Palladium-Catalyzed [3+2] Cycloaddition (General Procedure)

-

Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the palladium precursor (e.g., Pd₂(dba)₃) and the chiral phosphoramidite ligand in a suitable anhydrous solvent (e.g., toluene or THF). Stir the mixture at room temperature for 30-60 minutes.

-

Reaction Setup: In a separate flame-dried Schlenk flask, add the imine substrate and the TMM precursor.

-

Cycloaddition: Add the pre-formed catalyst solution to the mixture of the imine and TMM precursor via cannula.

-

Reaction Monitoring: Stir the reaction mixture at the specified temperature (which can range from room temperature to elevated temperatures) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomerically enriched pyrrolidine derivative.

Table 1: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Chiral Pool Synthesis | Readily available and inexpensive starting materials; well-established chemistry. | Limited to the stereochemistry of the starting material; may require multiple steps. |

| Chiral Auxiliary | High diastereoselectivities achievable; predictable stereochemical outcomes. | Stoichiometric use of the auxiliary; requires additional steps for attachment and removal. |

| Catalytic Asymmetric | High atom economy; low catalyst loading; potential for high enantioselectivity. | Catalyst development can be challenging; catalysts can be expensive and sensitive. |

Applications in Drug Discovery

The 3-methoxypyrrolidine scaffold is a key component in a number of marketed drugs and clinical candidates. Its presence can be critical for achieving the desired pharmacological activity and pharmacokinetic properties.

-

Antiviral Agents: The pyrrolidine ring, often with substitution at the 3-position, is a common feature in many antiviral drugs, particularly those targeting viral proteases and polymerases. The 3-methoxy group can contribute to binding affinity and selectivity.

-

Central Nervous System (CNS) Drugs: The ability of the 3-methoxypyrrolidine moiety to modulate polarity and lipophilicity makes it a valuable component in the design of CNS-active compounds, which must cross the blood-brain barrier. For example, (3S)-3-methoxypyrrolidine is used in the synthesis of potent and selective melanocortin 4 receptor (MC4R) agonists.[9]

-

Other Therapeutic Areas: The versatility of the 3-methoxypyrrolidine scaffold has led to its incorporation into drugs for a wide range of diseases, including metabolic disorders and inflammatory conditions.

Conclusion and Future Outlook

The enantioselective synthesis of 3-methoxypyrrolidine derivatives is a vibrant and evolving field of research. While chiral pool and chiral auxiliary-based methods have proven to be reliable and effective, the future undoubtedly lies in the continued development of more efficient and versatile catalytic asymmetric methodologies. The discovery of new chiral catalysts and ligands that can operate under milder conditions with lower loadings and broader substrate scope will further empower medicinal chemists to explore the chemical space around this important pharmacophore. As our understanding of the intricate interactions between small molecules and biological targets deepens, the demand for sophisticated and stereochemically defined building blocks like 3-methoxypyrrolidine will only continue to grow, driving further innovation in the field of asymmetric synthesis.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

(R)-3-Methoxypyrrolidine. MySkinRecipes. [Link]

-

Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. PubMed. [Link]

-

Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. PubMed. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. [Link]

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. [Link]

-

Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC. [Link]

- Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. ResearchGate. [Link]

-

Ex-chiral pool synthesis and pharmacological aspects of 3-pyrrolidinylisoxazoles. PubMed. [Link]

-

Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC. [Link]

-

Asymmetric Syntheses of All Stereoisomers of 3-Hydroxyproline; A Constituent of Several Bioactive Compounds. ResearchGate. [Link]

-

3-Methoxypyrrolidine. PubChem. [Link]

-

Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. ResearchGate. [Link]

-

Stereoselective Synthesis of (2S,3R)-3-Hydroxy-3-Methylproline. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 8. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 9. usbio.net [usbio.net]

A-Technical-Guide-to-Tert-butyl-3-methoxypyrrolidine-1-carboxylate-A-Key-Building-Block-in-Drug-Discovery

A Technical Guide to Tert-butyl 3-methoxypyrrolidine-1-carboxylate: A Key Building Block in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Scaffolds in Modern Medicinal Chemistry

In the intricate process of drug discovery and development, the assembly of complex molecular architectures with desired pharmacological properties is paramount. Central to this endeavor is the use of versatile chemical building blocks—stable, well-characterized molecules that can be reliably incorporated into larger structures. This compound is a prime example of such a crucial intermediate.[1] This guide delves into the "mechanism of action" of this compound, not in a traditional pharmacological sense, but from the perspective of a synthetic chemist: how its unique structural features are leveraged to construct novel therapeutic agents. We will explore the strategic role of its protecting group, the influence of its core scaffold, and its application in the synthesis of bioactive molecules.

Part 1: The Chemical "Mechanism of Action" — A Building Block's Perspective

The utility of this compound in organic synthesis is dictated by the interplay of its two key functional components: the tert-butyloxycarbonyl (Boc) protecting group and the 3-methoxypyrrolidine core.

The Boc Protecting Group: A Gateway to Controlled Reactivity

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[2][3][4] Its function is to temporarily render the nitrogen atom of the pyrrolidine ring unreactive, allowing for selective modifications at other positions of a molecule.

Mechanism of Protection: The Boc group is typically introduced by reacting the parent amine (3-methoxypyrrolidine) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2][5] The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This results in the formation of a stable carbamate linkage.[2][4]

Mechanism of Deprotection (The "Action"): The key to the Boc group's utility is its lability under acidic conditions.[2][3] Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carbamate.[3][4][5] This initiates the collapse of the carbamate, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[4][5] This controlled deprotection is the primary "action" of the Boc-protected compound, unmasking the reactive amine for subsequent synthetic transformations.

| Protection/Deprotection | Typical Reagents | Key Mechanistic Feature |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, NaOH) | Nucleophilic acyl substitution at the amine.[5] |

| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Acid-catalyzed elimination to release the free amine.[3] |

The 3-Methoxypyrrolidine Core: A Privileged Scaffold

The pyrrolidine ring is a common motif in a vast array of natural products and pharmaceuticals. The presence of a methoxy group at the 3-position can significantly influence the physicochemical properties of the final compound, such as its polarity, hydrogen bonding capacity, and metabolic stability. This makes the 3-methoxypyrrolidine scaffold a valuable component in the design of new drugs.[1]

Part 2: Application in the Synthesis of Bioactive Molecules

The true measure of a building block's importance lies in its successful application in the synthesis of biologically active compounds. This compound and its derivatives are instrumental in the development of various therapeutic agents, including antagonists for the metabotropic glutamate receptor 5 (mGluR5).[6][7][8]

Case Study: Synthesis of mGluR5 Antagonists

mGluR5 antagonists are of significant interest for their potential in treating a range of neurological and psychiatric disorders, including anxiety, depression, and addiction.[9][10] The 3-methoxypyrrolidine moiety can be a key structural element in novel, non-competitive antagonists of this receptor.

A general synthetic approach would involve the deprotection of this compound to yield 3-methoxypyrrolidine. This free amine can then be coupled with a variety of carboxylic acids, isocyanates, or other electrophilic partners to generate a library of candidate compounds for screening.

Part 3: Experimental Protocols

To illustrate the practical utility of this compound, a representative experimental workflow for Boc deprotection and subsequent N-acylation is provided below.

Protocol 1: Boc Deprotection of this compound

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: To the stirred solution, add an excess of a strong acid. A common choice is a 4 M solution of HCl in 1,4-dioxane (5-10 eq) or trifluoroacetic acid (TFA) (5-10 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting salt of 3-methoxypyrrolidine can often be used directly in the next step or can be neutralized with a base and extracted.

Protocol 2: N-Acylation of 3-Methoxypyrrolidine

-

Reactant Preparation: Dissolve the 3-methoxypyrrolidine salt (1.0 eq) from the previous step in a suitable aprotic solvent such as DCM or dimethylformamide (DMF). Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the salt and scavenge the acid produced during the reaction.

-

Acylation: To the stirred solution, add the desired acylating agent (e.g., a carboxylic acid chloride or a carboxylic acid in the presence of a coupling agent like HATU) (1.1 eq).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Purification: Upon completion, perform an aqueous workup to remove salts and excess reagents. The crude product is then purified by column chromatography on silica gel to yield the desired N-acylated product.

Part 4: Visualization of Chemical Transformations

Diagram 1: Boc Deprotection Mechanism

Caption: Acid-catalyzed removal of the Boc protecting group.

Diagram 2: Synthetic Workflow

Caption: A two-step synthesis using the target building block.

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its "mechanism of action" is rooted in the principles of protecting group chemistry, enabling the controlled and strategic introduction of the valuable 3-methoxypyrrolidine scaffold into complex molecules. For researchers in drug discovery, a thorough understanding of how to manipulate this and similar reagents is fundamental to the design and synthesis of the next generation of therapeutics.

References

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Organic Chemistry Portal. Boc Protection - Common Conditions. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Alfa Chemical. 3-Methoxypyrrolidine: Your Key Pharmaceutical Intermediate Solution. [Link]

-

PubChem. tert-Butyl 3-methylidenepyrrolidine-1-carboxylate. [Link]

-

PubMed Central. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. [Link]

-

PubMed. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam(). [Link]

-

RTI International. Synthesis and evaluation of metabotropic glutamate receptor subtype 5 antagonists based on fenobam. [Link]

-

PubMed Central. Discovery and SAR of Novel mGluR5 Non-Competitive Antagonists Not Based on an MPEP Chemotype. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. Exploring the Synthesis and Applications of tert-butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. [Link]

-

Organic Syntheses. 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-. [Link]

-

PubChem. 3-Methoxypyrrolidine. [Link]

-

PubMed. Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam() - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of metabotropic glutamate receptor subtype 5 antagonists based on fenobam | RTI [rti.org]

- 9. Discovery and SAR of Novel mGluR5 Non-Competitive Antagonists Not Based on an MPEP Chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Methoxylated Pyrrolidines: A Technical Guide for Researchers and Drug Development Professionals

Part 1: Introduction to Methoxylated Pyrrolidines

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that stands as a privileged scaffold in medicinal chemistry.[1] Its prevalence in numerous natural products, pharmaceuticals, and bioactive compounds underscores its significance in drug discovery.[1][2] The conformational flexibility of the pyrrolidine ring allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to the molecule's pharmacokinetic and pharmacodynamic properties.

Methoxylation, the introduction of a methoxy group (-OCH3), is a common and impactful modification in medicinal chemistry. The methoxy group can influence a molecule's biological activity through various mechanisms. It can alter the compound's lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Moreover, the methoxy group can participate in hydrogen bonding and other non-covalent interactions with target proteins, leading to enhanced binding affinity and selectivity. The electronic effects of the methoxy group can also modulate the reactivity of the pyrrolidine ring and its substituents.

Methoxylated pyrrolidines have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics in diverse areas, including oncology, immunology, neuroscience, and infectious diseases. This guide provides an in-depth technical overview of the synthesis, biological activities, and experimental evaluation of methoxylated pyrrolidines for researchers and drug development professionals.

Part 2: Synthetic Strategies for Methoxylated Pyrrolidines

The synthesis of methoxylated pyrrolidines often leverages the rich chemistry of this heterocyclic system, with several strategic approaches available to achieve the desired substitution patterns and stereochemistry.

Synthesis from Chiral Precursors

A common and effective strategy for the enantioselective synthesis of methoxylated pyrrolidines involves the use of readily available chiral starting materials, such as the amino acid L-proline.[2] This approach allows for the controlled installation of stereocenters. A key intermediate in many of these syntheses is 2-(methoxymethyl)pyrrolidine.

Synthesis of (S)-2-(Methoxymethyl)pyrrolidine

(S)-2-(Methoxymethyl)pyrrolidine is a versatile building block for the synthesis of more complex methoxylated pyrrolidine derivatives. Its synthesis can be achieved from (S)-proline through a multi-step process that typically involves reduction of the carboxylic acid to an alcohol, followed by methylation of the resulting hydroxyl group.

Cycloaddition Reactions

1,3-dipolar cycloaddition reactions are a powerful tool for the construction of the pyrrolidine ring with control over stereochemistry.[1] The reaction of an azomethine ylide with an appropriate dipolarophile can lead to the formation of highly substituted pyrrolidines. The methoxy group can be incorporated into either the azomethine ylide or the dipolarophile to generate the desired methoxylated product.

Other Synthetic Approaches

Other synthetic methods for methoxylated pyrrolidines include the functionalization of pre-existing pyrrolidine rings, ring-closing metathesis, and various cyclization strategies of acyclic precursors.[2] The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis.

Experimental Protocol: Synthesis of a Representative Methoxylated Pyrrolidine Derivative

The following is a representative, generalized protocol for the synthesis of a 2-methoxymethylpyrrolidine derivative, starting from a commercially available N-protected proline.

Step 1: Reduction of the Carboxylic Acid

-

To a solution of N-Boc-(S)-proline in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add borane dimethyl sulfide complex dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure to yield the crude N-Boc-(S)-prolinol.

Step 2: Methylation of the Hydroxyl Group

-

Dissolve the crude N-Boc-(S)-prolinol in anhydrous THF.

-

Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-(S)-2-(methoxymethyl)pyrrolidine.

Step 3: Deprotection of the Nitrogen

-

Dissolve the N-Boc-(S)-2-(methoxymethyl)pyrrolidine in a solution of hydrochloric acid in dioxane.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Remove the solvent under reduced pressure to obtain (S)-2-(methoxymethyl)pyrrolidine hydrochloride.

Part 3: Biological Activities and Mechanisms of Action

Methoxylated pyrrolidines exhibit a remarkable diversity of biological activities, targeting a range of cellular processes and pathways.

Inhibition of Protein Synthesis: The Case of Anisomycin

Anisomycin is a well-characterized antibiotic produced by Streptomyces griseolus that functions as a potent inhibitor of eukaryotic protein synthesis.[3]

Mechanism of Action on the Ribosome

Anisomycin exerts its inhibitory effect by binding to the 60S ribosomal subunit and inhibiting the peptidyl transferase reaction, a critical step in polypeptide chain elongation. This disruption of protein synthesis leads to cell cycle arrest and, at higher concentrations, apoptosis.

Activation of Stress-Activated Protein Kinase (SAPK) Pathways (JNK and p38 MAPK)

Beyond its role as a protein synthesis inhibitor, anisomycin is a powerful activator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[4] This activation is part of the ribotoxic stress response, a cellular reaction to ribosomal damage. The activation of these pathways can lead to diverse cellular outcomes, including apoptosis, inflammation, and differentiation.

Caption: Anisomycin-induced signaling pathway.

Immunomodulation through Lck Inhibition

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation and the adaptive immune response.

A-770041: A Selective Lck Inhibitor

A-770041 is a methoxylated pyrrolidine-containing compound that has been identified as a potent and selective inhibitor of Lck. Its ability to suppress T-cell activation makes it a promising candidate for the treatment of autoimmune diseases and the prevention of organ transplant rejection.

Mechanism of Action in T-Cell Receptor Signaling

Upon TCR engagement, Lck phosphorylates key downstream signaling molecules, including the TCR ζ-chain and ZAP-70, initiating a cascade of events that leads to T-cell proliferation and cytokine production. By inhibiting Lck, A-770041 effectively blocks this signaling cascade, thereby suppressing the immune response.

Caption: Lck-mediated T-cell activation pathway.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. They are involved in a variety of physiological processes, including cognitive function, learning, and memory.

A-84543 and Analogs as nAChR Agonists

A-84543 is a methoxylated pyrrolidine derivative that has been identified as a potent agonist of neuronal nAChRs.[5] A series of analogs based on the 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine scaffold have been synthesized and evaluated for their binding affinity to nAChRs. These compounds have shown very high affinities, with Ki values in the picomolar range.[5]

Structure-Activity Relationships (SAR)

SAR studies on these analogs have revealed that modifications to the pyridine ring and the pyrrolidine moiety can significantly impact their binding affinity and selectivity for different nAChR subtypes. For instance, N-methyl derivatives have demonstrated particularly high affinities.[5]

Anticancer Activity

A growing body of evidence suggests that methoxylated pyrrolidines possess significant anticancer activity against a variety of cancer cell lines.

Diverse Mechanisms of Action

The anticancer effects of methoxylated pyrrolidines are mediated through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. For example, some derivatives have been shown to induce apoptosis through the activation of caspase-3.[3]

Examples of Methoxylated Pyrrolidines with Anticancer Properties and their IC50 Values

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Spiropyrrolidine-oxindole | Jurkat | Not specified, but active | [3] |

| Spiropyrrolidine-oxindole (4-Br substituted) | A549 | More active than 4-OCH3 substituted | [3] |

| 1,3-Dipolar Cycloaddition Products (Thiophen-containing) | MCF-7 | 17-28 | [1] |

| 1,3-Dipolar Cycloaddition Products (Thiophen-containing) | HeLa | 19-30 | [1] |

| Diphenylamine-pyrrolidin-2-one-hydrazone (5-nitrothiophene) | IGR39 | 2.50 ± 0.46 | [6] |

| Diphenylamine-pyrrolidin-2-one-hydrazone (5-nitrothiophene) | PPC-1 | 3.63 ± 0.45 | [6] |

| Diphenylamine-pyrrolidin-2-one-hydrazone (5-nitrothiophene) | MDA-MB-231 | 5.10 ± 0.80 | [6] |

| Diphenylamine-pyrrolidin-2-one-hydrazone (5-nitrothiophene) | Panc-1 | 5.77 ± 0.80 | [6] |

Antiviral Activity

Methoxylated pyrrolidines have also emerged as a promising class of antiviral agents, with activity against a range of viruses.

Inhibition of Viral Replication and Entry

The antiviral mechanism of action for many methoxylated pyrrolidines involves the inhibition of key viral enzymes, such as proteases and polymerases, which are essential for viral replication.[7] Some compounds may also interfere with the entry of the virus into host cells.

Examples of Methoxylated Pyrrolidines with Antiviral Properties

Several pyrrolidine-containing compounds, including some with methoxy groups, have been investigated as inhibitors of the SARS-CoV-2 papain-like protease (PLPro).[7] Lead compounds have demonstrated nanomolar affinity for the enzyme and robust cellular antiviral activity.[7]

Glycosidase Inhibition

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. They are involved in numerous physiological and pathological processes, making them attractive targets for the treatment of diseases such as diabetes, cancer, and viral infections.

Targeting Carbohydrate-Processing Enzymes

Polyhydroxylated pyrrolidines, also known as iminosugars, are potent inhibitors of glycosidases. The introduction of a methoxy group can enhance their inhibitory activity and selectivity.

Examples of Methoxylated Pyrrolidine Glycosidase Inhibitors and their IC50 Values

| Compound | Enzyme | IC50 | Reference |

| 4-methoxy analogue of N-Boc proline amide | α-amylase | 26.24 µg/mL | [8] |

| 4-methoxy analogue of N-Boc proline amide | α-glucosidase | 18.04 µg/mL | [8] |

| Pyrrolizidine alkaloid 6 | Yeast α-glucosidase | 6.3 µM | [9] |

| Pyrrolizidine alkaloid 6 | Bacterial β-glucosidase | 5.1 µM | [9] |

| Pyrrolizidine alkaloid 4 | Yeast α-glucosidase | 6.6 µM | [9] |

| Pyrrolidine alkaloid 3 | Bacterial β-glucosidase | 80 nM | [9] |

| Pyrrolidine alkaloid 3 | Bovine liver β-galactosidase | 90 nM | [9] |

Neuroprotection

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neurons. There is a growing interest in the development of neuroprotective agents that can slow or halt this process.

Mechanisms of Neuroprotective Action

Methoxylated pyrrolidine derivatives have shown promise as neuroprotective agents. Their mechanisms of action may include the inhibition of acetylcholinesterase, reduction of oxidative stress, and modulation of neurotransmitter systems.[10][11]

Examples of Neuroprotective Methoxylated Pyrrolidines

Certain pyrrolidine-2-one derivatives have been shown to be effective in animal models of cognitive impairment, demonstrating their potential as therapeutic agents for neurodegenerative diseases.[10] Additionally, some pyrrole-based compounds with methoxy groups have exhibited neuroprotective effects in in vitro models of neurotoxicity.[11]

Part 4: Experimental Protocols for Biological Evaluation

The evaluation of the biological activity of methoxylated pyrrolidines requires a suite of well-established in vitro assays.

Cytotoxicity and Cell Viability Assays

MTT Assay: A Step-by-Step Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[12]

-

Compound Treatment: Treat the cells with various concentrations of the methoxylated pyrrolidine derivative and incubate for a desired period (e.g., 72 hours).[12]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[12]

-

Incubation: Incubate the plate for 1.5 hours at 37 °C.[12]

-

Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[12]

LDH Assay

The lactate dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. It measures the release of LDH from cells with damaged plasma membranes.

In Vitro Protein Synthesis Inhibition Assay

Luciferase-Based Reporter Assay Protocol

This assay utilizes a cell-free in vitro translation system and a luciferase reporter gene to quantify the inhibition of protein synthesis.

-

Reaction Setup: Prepare a reaction mixture containing a cell-free extract (e.g., rabbit reticulocyte lysate), a DNA or mRNA template encoding luciferase, amino acids, and energy sources.

-

Compound Addition: Add the methoxylated pyrrolidine derivative at various concentrations to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the in vitro translation system (typically 30-37 °C) for a defined period (e.g., 60-90 minutes).

-

Luminescence Measurement: Add a luciferase substrate (luciferin) to the reaction and measure the resulting luminescence using a luminometer. A decrease in luminescence indicates inhibition of protein synthesis.

Antiviral Assays

Cytopathic Effect (CPE) Reduction Assay Protocol

The CPE reduction assay is a widely used method for screening antiviral compounds.[13]

-

Cell Plating: Plate a monolayer of host cells (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate.[14]

-

Compound and Virus Addition: Add serial dilutions of the methoxylated pyrrolidine derivative to the cells, followed by the addition of the virus. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.[13]

-

Incubation: Incubate the plate for a period sufficient for the virus to cause a cytopathic effect in the virus control wells (e.g., 40-56 hours).[13]

-

Staining: Remove the media and stain the remaining viable cells with a dye such as crystal violet.[13]

-

Quantification: After washing and drying the plate, the endpoint is determined by microscopic examination or by solubilizing the dye and measuring the absorbance. The concentration of the compound that inhibits CPE by 50% (EC50) is then calculated.

Enzyme Inhibition Assays

General Protocol for Determining IC50 Values

-

Reaction Mixture: Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer.

-

Inhibitor Addition: Add the methoxylated pyrrolidine derivative at a range of concentrations to the reaction mixture.

-

Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding the substrate) and incubate at the optimal temperature for a specific time.

-

Detection: Measure the product formation or substrate consumption using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Caption: A general experimental workflow for biological evaluation.

Methoxylated pyrrolidines represent a versatile and promising class of compounds with a wide array of biological activities. Their privileged scaffold and the modulatory effects of the methoxy group make them attractive starting points for the design and development of novel therapeutics. The diverse mechanisms of action, spanning from protein synthesis inhibition and immunomodulation to enzyme inhibition and receptor modulation, highlight the vast therapeutic potential of this compound class.

Future research in this area should focus on several key aspects. The exploration of novel synthetic methodologies to access a wider diversity of methoxylated pyrrolidine derivatives is crucial for expanding the chemical space for drug discovery. Further elucidation of the precise molecular targets and mechanisms of action for their anticancer, antiviral, and neuroprotective effects will enable more rational drug design. Additionally, a deeper understanding of the structure-activity relationships will guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The continued investigation of methoxylated pyrrolidines holds great promise for the discovery of new and effective treatments for a range of human diseases.

Part 6: References

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. [Link]

-

Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. [Link]

-

Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 8-Methoxyquinolones Bearing Fused Pyrrolidinyl Moieties at the C-7 Position with Potent Antibacterial Activity Against Respiratory Pathogens. ResearchGate. [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC. [Link]

-

Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. PMC. [Link]

-

Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. PMC. [Link]

-

Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. [Link]

-

CPE Inhibition Assay for Antiviral Research. Creative Diagnostics. [Link]

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. [Link]

-

Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PMC. [Link]

-

Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review. MDPI. [Link]

-

Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]

-

Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate. [Link]

-

MTT (Assay protocol). Protocols.io. [Link]

-

Novel Pyrrolidine-Based Pyrazolines as α-Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico. American Chemical Society. [Link]

-

General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. PBL Assay Science. [Link]

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. [Link]

-

SARS-CoV-2 cytopathic effect (CPE). NCBI. [Link]

-

lines ic50 values: Topics by Science.gov. Science.gov. [Link]

-

Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. ResearchGate. [Link]

-

Cell Viability Assays. NCBI Bookshelf. [Link]

-

Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. [Link]

-

(PDF) Pyrrolidine derivatives as α-amylase and α-glucosidase Inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. ResearchGate. [Link]

-

Anisomycin downregulates gap-junctional intercellular communication via the p38 MAP-kinase pathway. PubMed. [Link]

-

Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. NIH. [Link]

-

Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. PMC. [Link]

-

Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6. bioRxiv. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Cytopathic Effect Inhibition Assay Services (CPE). IBT Bioservices. [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

-

Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review. Bentham Science. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

In Vitro Antiviral Testing. IAR | USU. [Link]

-

Glycosidase-inhibiting pyrrolidines and pyrrolizidines with a long side chain in Scilla peruviana. PubMed. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycosidase-inhibiting pyrrolidines and pyrrolizidines with a long side chain in Scilla peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. pblassaysci.com [pblassaysci.com]

- 14. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Strategic Importance of Tert-butyl 3-methoxypyrrolidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Medicinal Chemistry

The five-membered nitrogen-containing heterocyclic ring, pyrrolidine, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of biologically active natural products and FDA-approved drugs underscores its significance as a "privileged scaffold."[1][2][3][4] The inherent structural features of the pyrrolidine ring, including its sp³-hybridized carbon atoms that allow for three-dimensional diversity, its ability to engage in hydrogen bonding, and its role as a versatile building block, make it an invaluable component in the design of novel therapeutics.[1][4] The strategic functionalization of the pyrrolidine ring can significantly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[4][5] This guide focuses on a particularly valuable derivative, tert-butyl 3-methoxypyrrolidine-1-carboxylate, a key intermediate that offers unique advantages in the synthesis of complex drug candidates.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in research and development. This compound is a chiral compound, and its properties can vary between the racemic mixture and its individual enantiomers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₃ | PubChem[6] |

| Molecular Weight | 201.26 g/mol | PubChem[6] |

| Appearance | Liquid | MySkinRecipes[7] |

| Boiling Point (Predicted) | 253.9 ± 33.0 °C | ChemicalBook[8] |

| Density (Predicted) | 1.04 ± 0.1 g/cm³ | ChemicalBook[8] |

| CAS Number (Racemic) | 146257-03-6 | ChemicalBook[8] |

| CAS Number ((S)-enantiomer) | 550371-69-2 | PubChem[6] |

Chemical Reactivity and Synthesis

The chemical behavior of this compound is largely dictated by the interplay of its three key functional groups: the N-Boc protecting group, the pyrrolidine ring, and the methoxy group at the 3-position. The tert-butyloxycarbonyl (Boc) group provides a robust yet readily cleavable protection for the nitrogen atom, allowing for selective reactions at other sites of the molecule.

Synthesis of this compound

A common and logical synthetic route to this compound involves the O-methylation of its precursor, tert-butyl 3-hydroxypyrrolidine-1-carboxylate. This transformation is typically achieved through a Williamson ether synthesis.

Conceptual Workflow for the Synthesis of this compound

Caption: A conceptual diagram illustrating the Williamson ether synthesis approach for preparing this compound.

Detailed Experimental Protocol: Methylation of N-Boc-3-hydroxypyrrolidine

The following protocol is a representative example of the methylation of a Boc-protected amino alcohol, which can be adapted for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to ensure a self-validating system.

Objective: To synthesize this compound from tert-butyl 3-hydroxypyrrolidine-1-carboxylate via Williamson ether synthesis.

Materials:

-

Tert-butyl 3-hydroxypyrrolidine-1-carboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Argon or nitrogen gas inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The flask is then flushed with an inert gas (argon or nitrogen) to create an anhydrous atmosphere. Anhydrous THF is added to dissolve the starting material.

-

Rationale: The use of an inert atmosphere and anhydrous solvent is crucial as sodium hydride is highly reactive with water and atmospheric moisture, which would quench the reagent and reduce the yield.

-

-

Deprotonation: The reaction mixture is cooled to 0 °C in an ice bath. Sodium hydride is added portion-wise to the stirred solution. The reaction is allowed to stir at this temperature for 30 minutes.

-

Rationale: Cooling the reaction to 0 °C helps to control the exothermic reaction between the alcohol and sodium hydride, preventing potential side reactions. The portion-wise addition of NaH also aids in managing the rate of hydrogen gas evolution.

-

-

Methylation: Methyl iodide is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Rationale: Methyl iodide is a highly effective methylating agent in Sₙ2 reactions. Adding it dropwise at a low temperature minimizes potential side reactions. Allowing the reaction to proceed overnight ensures complete conversion to the desired product.

-

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Rationale: Quenching with a mild acid like NH₄Cl neutralizes any unreacted sodium hydride. Extraction with ethyl acetate isolates the organic product from the aqueous phase. Washing with brine removes any remaining water and inorganic salts. Drying with MgSO₄ ensures the complete removal of water from the organic phase before concentration.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

Spectroscopic Data

Table of ¹H NMR Spectroscopic Data for a Related Isomer [9]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.87 – 3.78 | m | 1H | -CH- |

| 3.73 – 3.63 | m | 2H | -CH₂-O |

| 3.40 – 3.26 | m | 2H | -N-CH₂- |

| 1.99 – 1.73 | m | 4H | -CH₂-CH₂- |

| 1.67 – 1.48 | m | 3H | Pyrrolidine-H |

| 1.46 | s | 9H | -C(CH₃)₃ |

| 1.45 – 1.32 | m | 1H | Pyrrolidine-H |

Table of ¹³C NMR Spectroscopic Data for a Related Isomer [9]

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C=O (carbamate) |

| 79.3 | -C (CH₃)₃ |

Applications in Drug Discovery and Development

The 3-methoxypyrrolidine moiety is a valuable pharmacophore in the design of various therapeutic agents. Its incorporation can modulate a compound's lipophilicity, polarity, and ability to form hydrogen bonds, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

The this compound building block provides a convenient and efficient means of introducing this important structural motif into drug candidates. The Boc protecting group allows for the straightforward coupling of the pyrrolidine ring to other molecular fragments, followed by deprotection under acidic conditions to reveal the secondary amine for further functionalization.

While specific examples of marketed drugs containing this exact building block are not prominently disclosed, the broader class of substituted pyrrolidines is integral to numerous therapeutic areas, including but not limited to:

-

Antivirals: The pyrrolidine ring is a key component of several antiviral drugs.

-

Antidiabetics: Pyrrolidine derivatives have shown promise as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[2]

-

Oncology: The pyrrolidine scaffold is found in various anticancer agents.[3]

-

Central Nervous System (CNS) Disorders: The ability of the pyrrolidine ring to cross the blood-brain barrier makes it a valuable component in the design of drugs targeting CNS disorders.[5]

Conclusion

This compound is a strategically important building block in modern drug discovery. Its well-defined physicochemical properties, coupled with its versatile chemical reactivity, make it an invaluable tool for medicinal chemists. The ability to efficiently introduce the 3-methoxypyrrolidine scaffold into complex molecules allows for the fine-tuning of their pharmacological properties, ultimately contributing to the development of safer and more effective medicines. This guide provides a foundational understanding of the core properties and synthetic utility of this compound, empowering researchers and scientists to leverage its potential in their drug development endeavors.

References

-

Li Petri G, Spanò V, Spatola R, et al. Bioactive pyrrole-based compounds with target selectivity. Eur J Med Chem. 2020;208:112783. [Link]

-

PubChem. (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. 3-Methoxypyrrolidine. [Link]

-

Salve, P. S., & Jadhav, S. D. (2021). Synthesis, characterization and in-vitro antidiabetic evaluation of novel pyrrolidine sulfonamide derivatives as DPP-IV inhibitors. Bioorganic Chemistry, 115, 105234. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Alfa Chemical. 3-Methoxypyrrolidine: Your Key Pharmaceutical Intermediate Solution. [Link]

-

Lokey Lab Protocols - Wikidot. N-Methylation of Boc amino acids. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. 3-Methoxypyrrolidine [myskinrecipes.com]

- 6. nbinno.com [nbinno.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. 1-BOC-3-METHOXYPYRROLIDINE | 146257-03-6 [amp.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

discovery and history of substituted pyrrolidines

An In-depth Technical Guide to the Discovery and History of Substituted Pyrrolidines

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents one of the most ubiquitous and versatile scaffolds in chemical biology and medicinal chemistry.[1][2][3] Its journey from a recurring motif in natural alkaloids to a "privileged scaffold" in modern drug design is a testament to its unique stereochemical and physicochemical properties. This technical guide provides a comprehensive exploration of the , tailored for researchers, scientists, and drug development professionals. We will traverse the early identification of pyrrolidine structures in natural products like proline and toxic alkaloids, chronicle the evolution of synthetic methodologies from classical cyclizations to modern asymmetric catalysis, and culminate in its established role as a cornerstone of contemporary pharmaceutical development. Through detailed protocols, mechanistic diagrams, and historical case studies, this guide illuminates the scientific rationale and technical innovations that have cemented the pyrrolidine core as an indispensable tool in the quest for novel therapeutics.

The Fundamental Scaffold: An Introduction to the Pyrrolidine Ring

The pyrrolidine ring, chemically known as tetrahydropyrrole, is a simple yet profound structure in organic chemistry.[2][3][4] It is a cyclic secondary amine characterized by a saturated five-membered ring.[4] This saturation is key to its utility; unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of pyrrolidine create a non-planar, puckered structure.[1] This three-dimensional geometry, a phenomenon known as "pseudorotation," allows the scaffold to present substituents in precise spatial orientations, making it an ideal framework for exploring pharmacophore space and achieving specific interactions with complex biological targets like enzymes and receptors.[1]

The presence of up to four stereogenic centers allows for a rich diversity of up to 16 different stereoisomers for a given substitution pattern, offering a powerful tool for optimizing drug activity and minimizing off-target effects.[1] The nitrogen atom confers basicity and can act as a hydrogen bond donor, or, when substituted, a hydrogen bond acceptor, further enhancing its ability to modulate pharmacokinetic profiles and target binding.[1][5] It is this combination of stereochemical richness, three-dimensional complexity, and tunable physicochemical properties that underpins the pyrrolidine's prevalence in both nature's pharmacopeia and synthetic drug libraries.[1][2][6]

Nature's Blueprint: Early Discoveries of Pyrrolidines

The history of substituted pyrrolidines begins not in a laboratory, but in the intricate world of natural products. For centuries, humans unknowingly utilized pyrrolidine-containing compounds in traditional medicines and encountered their toxic effects.[7]

L-Proline: The Archetypal Pyrrolidine

The most fundamental and widespread natural pyrrolidine is the amino acid L-proline . Unique among the 20 proteinogenic amino acids, its side chain cycles back to bond with the backbone amide nitrogen, forming the characteristic pyrrolidine ring.[8][] This cyclic structure imparts exceptional conformational rigidity, forcing the peptide backbone into specific angles and acting as a "structural disruptor" or "helix breaker" in secondary protein structures like alpha-helices.[8] It is, however, commonly found in beta-turns, playing a critical role in protein folding.[8] Proline is biosynthetically derived from L-glutamate, a pathway that establishes the core pyrrolidine structure found throughout nature.[8] Its high concentration in collagen, the most abundant protein in animals, underscores its importance in structural biology.[][10]

The Double-Edged Sword: Pyrrolizidine Alkaloids (PAs)

A vast and historically significant class of natural pyrrolidines are the pyrrolizidine alkaloids (PAs) . These compounds, based on a bicyclic pyrrolizidine structure, are produced by thousands of plant species, likely as a defense against herbivores.[11][12] PAs were first isolated from plants in the 19th century, and many PA-containing herbs were used in traditional medicine long before their chemical nature was understood.[7]

However, the 20th century brought the revelation of their dark side. Cases of livestock poisoning linked to the consumption of PA-containing plants led to the recognition of these compounds as potent hepatotoxins (liver toxins).[7] Their toxicity is not inherent but is a result of metabolic activation in the liver. Cytochrome P450 enzymes convert PAs into reactive pyrrolic metabolites, which can form adducts with proteins and DNA, leading to liver damage and genotoxicity.[7] This discovery was a pivotal moment, transforming the perception of these natural compounds from benign remedies to significant public health concerns, leading to regulations on their presence in food and herbal products.[7][13]

Other notable naturally occurring pyrrolidines include nicotine , found in the tobacco plant, and hygrine , found in coca leaves, both of which have been known for centuries for their psychoactive properties.[4][6]

The Chemist's Art: Evolution of Pyrrolidine Synthesis

The desire to study naturally occurring pyrrolidines and create novel analogues spurred the development of synthetic methodologies to construct the five-membered ring. This evolution reflects the broader history of organic chemistry, moving from classical, often harsh methods to elegant, highly controlled modern strategies.

Classical Foundations

-

Paal-Knorr Synthesis: This is one of the most fundamental methods for forming a pyrrolidine ring (or its pyrrole precursor). The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by cyclization and reduction. Its directness and use of readily available starting materials have made it a cornerstone of heterocyclic chemistry.[14]

-